molecular formula C19H17NO3 B12928078 3-Acetylphenethyl indolizine-7-carboxylate

3-Acetylphenethyl indolizine-7-carboxylate

Cat. No.: B12928078
M. Wt: 307.3 g/mol
InChI Key: YVTSNABWJKLNFY-UHFFFAOYSA-N
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Description

3-Acetylphenethyl indolizine-7-carboxylate is a complex organic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes an indolizine core, which is a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylphenethyl indolizine-7-carboxylate typically involves the construction of the indolizine core followed by functionalization at specific positions. One common method is the cyclization of a pyrrole derivative with a suitable electrophile. For example, the reaction of 2-formylpyrrole with an acetylphenethyl halide under basic conditions can lead to the formation of the indolizine core. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Acetylphenethyl indolizine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

3-Acetylphenethyl indolizine-7-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Acetylphenethyl indolizine-7-carboxylate involves its interaction with specific molecular targets. The indolizine core can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    Indolizine-7-carboxylate derivatives: Compounds with variations in the substituents on the indolizine core.

    Phenethyl indolizine derivatives: Compounds with different functional groups attached to the phenethyl moiety.

Uniqueness

3-Acetylphenethyl indolizine-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyl group and the phenethyl moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

2-(3-acetylphenyl)ethyl indolizine-7-carboxylate

InChI

InChI=1S/C19H17NO3/c1-14(21)16-5-2-4-15(12-16)8-11-23-19(22)17-7-10-20-9-3-6-18(20)13-17/h2-7,9-10,12-13H,8,11H2,1H3

InChI Key

YVTSNABWJKLNFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CCOC(=O)C2=CC3=CC=CN3C=C2

Origin of Product

United States

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